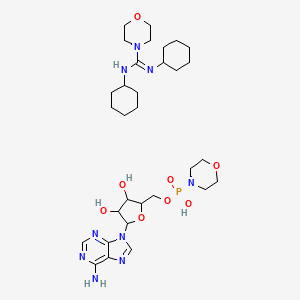

Adenosine 5'-monophospho-morpholidate 4-morpholine-N,N'-dicyclohexylcarboxamidine salt

Description

Adenosine 5'-monophospho-morpholidate 4-morpholine-N,N'-dicyclohexylcarboxamidine salt (CAS 24558-92-7) is a critical reagent in nucleotide synthesis, particularly for forming phosphodiester bonds in nucleoside diphosphates and triphosphates. Its molecular formula is C₁₄H₂₁N₆O₇P·C₁₇H₃₁N₃O, with a molecular weight of 709.77 g/mol . The compound appears as an off-white powder with ≥98% purity (HPLC) and dissolves in water (50 mg/mL) to form a clear, colorless solution . It is stored at -20°C to maintain stability .

The morpholidate moiety and 4-morpholine-N,N'-dicyclohexylcarboxamidine counterion enhance solubility in organic solvents (e.g., pyridine or DMF) and activate the phosphate group for nucleophilic displacement, enabling efficient coupling with sugar monophosphates or other nucleophiles . This compound is widely used in the Khorana–Moffatt procedure, a cornerstone method for synthesizing nucleotide-sugar conjugates .

Properties

Molecular Formula |

C31H52N9O8P |

|---|---|

Molecular Weight |

709.8 g/mol |

IUPAC Name |

[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-morpholin-4-ylphosphinic acid;N,N'-dicyclohexylmorpholine-4-carboximidamide |

InChI |

InChI=1S/C17H31N3O.C14H21N6O7P/c1-3-7-15(8-4-1)18-17(20-11-13-21-14-12-20)19-16-9-5-2-6-10-16;15-12-9-13(17-6-16-12)20(7-18-9)14-11(22)10(21)8(27-14)5-26-28(23,24)19-1-3-25-4-2-19/h15-16H,1-14H2,(H,18,19);6-8,10-11,14,21-22H,1-5H2,(H,23,24)(H2,15,16,17) |

InChI Key |

VYSFOCCDQZWOQI-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)NC(=NC2CCCCC2)N3CCOCC3.C1COCCN1P(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |

Origin of Product |

United States |

Preparation Methods

Overview

The synthesis of this compound involves the activation of the 5'-phosphate group of adenosine to form a morpholidate intermediate, followed by complexation with N,N'-dicyclohexylcarboxamidine. This compound is often prepared as a key intermediate for nucleotide coupling reactions, especially in solid-phase oligonucleotide synthesis.

Stepwise Synthetic Route

Detailed Reaction Conditions

- Solvent: Dry pyridine is commonly used due to its ability to dissolve both nucleotides and organic activating agents while maintaining anhydrous conditions.

- Temperature: Mild heating (~40°C) is applied to drive the reaction to completion over 16-20 hours.

- Activating Agents: Dicyclohexylcarbodiimide (DCC) is the preferred coupling agent, facilitating the formation of the morpholidate intermediate and subsequent salt formation.

- Stoichiometry: Equimolar amounts of adenosine 5'-monophosphate and morpholine are used initially, followed by equimolar or slight excess of N,N'-dicyclohexylcarboxamidine for salt formation.

Alternative Synthetic Approaches

- In Situ Activation and Protection: Some protocols employ in situ trifluoroacetate protection and imidazolium activation to synthesize nucleoside polyphosphates, which can be adapted for the preparation of morpholidate derivatives.

- Use of Sulfonylimidazolium Salts: These reagents serve as highly reactive nucleotide donors, enabling rapid synthesis without the need for extensive protection/deprotection steps.

Functional Role of Morpholine and Dicyclohexylcarboxamidine Groups

- Morpholine Group: Serves as a nucleophilic catalyst in forming the phosphodiester bond during oligonucleotide synthesis, stabilizing the phosphoramidate intermediate and enhancing coupling efficiency.

- N,N'-Dicyclohexylcarboxamidine Salt: Provides stability to the morpholidate intermediate, preventing premature hydrolysis and enabling efficient coupling with other nucleotides or oligonucleotide fragments.

Summary Table of Preparation Parameters

Chemical Reactions Analysis

Adenosine 5’-monophospho-morpholidate 4-morpholine-N,N’-dicyclohexylcarboxamidine salt undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also undergo reduction reactions, leading to the formation of reduced analogs.

Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Adenosine 5’-monophospho-morpholidate 4-morpholine-N,N’-dicyclohexylcarboxamidine salt has several scientific research applications:

Mechanism of Action

The mechanism of action of Adenosine 5’-monophospho-morpholidate 4-morpholine-N,N’-dicyclohexylcarboxamidine salt involves its interaction with specific molecular targets, such as enzymes involved in nucleotide metabolism . The compound can act as a substrate or inhibitor, affecting the activity of these enzymes and altering metabolic pathways . The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Structural and Functional Similarities:

Morpholidate Activation: All compounds contain a morpholidate group (phosphoromorpholidate), which stabilizes the phosphate intermediate and facilitates nucleophilic attack by sugar monophosphates or other nucleophiles .

Counterion : The 4-morpholine-N,N'-dicyclohexylcarboxamidine counterion improves solubility in polar aprotic solvents (e.g., DMF, pyridine) and prevents hydrolysis .

Reaction Conditions : Typically used in anhydrous pyridine or DMF with activators like tetrazole or DCC, under inert atmospheres (Ar/N₂) .

Differences and Selectivity:

Nucleobase Specificity: Adenosine derivatives are preferred for synthesizing ATP/ADP analogs (e.g., α,β-methylene-ATP) or cyclic nucleotides (cAMP/cGMP) . Uridine derivatives dominate UDP-sugar synthesis (e.g., UDP-GlcNAc, UDP-IdoA) for glycosyltransferase assays . Guanosine derivatives are less common but critical for GDP-sugar conjugates .

Reaction Efficiency: Uridine 5'-monophosphomorpholidate achieves higher yields (~65–75%) in UDP-sugar synthesis compared to adenosine analogs (~35–50%) due to steric and electronic effects of the nucleobase .

Purity and Stability: Adenosine and uridine salts are commercially available with ≥95% purity, while guanosine analogs are typically ≥90% pure . Thymidine derivatives are less standardized.

Adenosine 5'-Monophospho-morpholidate Salt:

Uridine 5'-Monophosphomorpholidate Salt:

Guanosine 5'-Monophosphomorpholidate Salt:

- GDP-Sugar Analogues : Facilitates GDP-fucose synthesis for fucosyltransferase studies .

Biological Activity

Adenosine 5'-monophospho-morpholidate 4-morpholine-N,N'-dicyclohexylcarboxamidine salt, commonly referred to as monophosphomorpholidate, is a compound of significant interest in biochemical research due to its potential biological activities and applications in therapeutic contexts. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

- Molecular Formula : C17H32N3O·C14H20N6O7P

- Molecular Weight : 709.77 g/mol

- CAS Number : 24558-92-7

- Purity : >95% (HPLC)

Adenosine derivatives, including this compound, primarily interact with adenosine receptors, which are G protein-coupled receptors (GPCRs) involved in numerous physiological processes. The biological activity of this compound may be attributed to its ability to modulate these receptors, particularly the A2A subtype, which has been implicated in various neurodegenerative diseases and cancer therapies .

Biological Activity

The biological activity of adenosine derivatives often includes:

- Agonistic Effects : Activation of adenosine receptors can lead to various cellular responses, such as modulation of neurotransmitter release and vasodilation.

- Inhibitory Effects : Some derivatives may act as antagonists at specific receptor subtypes, potentially providing therapeutic benefits in conditions like schizophrenia .

Table 1: Summary of Biological Activities

Research Findings

Recent studies have highlighted the potential of adenosine derivatives in various therapeutic areas:

- Neurodegenerative Diseases : Compounds targeting the A2A receptor have shown promise in treating conditions such as Parkinson's disease by modulating neuroinflammatory responses .

- Cancer Therapy : Adenosine signaling pathways are often hijacked by tumors to evade immune detection. Compounds that inhibit these pathways can enhance anti-tumor immunity .

- Psychiatric Disorders : The modulation of serotonin receptors by adenosine derivatives suggests potential applications in treating mood disorders and schizophrenia .

Case Study 1: A2A Receptor Modulation

In a study examining the effects of various adenosine analogs on A2A receptor activity, it was found that certain modifications led to enhanced binding affinity and selectivity for the receptor. This study utilized radiolabeled ligand binding assays and demonstrated that specific structural features significantly influenced receptor interaction and downstream signaling pathways .

Case Study 2: In Vivo Efficacy

An investigation into the pharmacokinetics of a related compound administered to rats showed promising results regarding its bioavailability and metabolic stability. Blood samples were analyzed using LC-MS/MS techniques, revealing that the compound maintained effective plasma concentrations over extended periods post-administration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.